N-Boc-1,6-hexanediamine hydrochloride
CAS No.: 65915-94-8
Cat. No.: VC21542632
Molecular Formula: C11H25ClN2O2
Molecular Weight: 252.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65915-94-8 |
|---|---|
| Molecular Formula | C11H25ClN2O2 |
| Molecular Weight | 252.78 g/mol |
| IUPAC Name | tert-butyl N-(6-aminohexyl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C11H24N2O2.ClH/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12;/h4-9,12H2,1-3H3,(H,13,14);1H |
| Standard InChI Key | JSBWQIZQJOQPFN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCCCCN.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCN.Cl |
Introduction
Physical and Chemical Properties
Identification and Basic Properties
N-Boc-1,6-hexanediamine hydrochloride has been thoroughly characterized through various analytical methods. The table below summarizes its key identification parameters and physical properties:
| Property | Value |
|---|---|
| CAS Number | 65915-94-8 |
| Molecular Formula | C₁₁H₂₅ClN₂O₂ |
| Molecular Weight | 252.781 g/mol |
| Physical State | Powder solid |
| Appearance | Light cream |
| Melting Point | 162-164°C (literature); 155-165°C (measured range) |
| Boiling Point | 325.3°C at 760 mmHg |
| Flash Point | 150.5°C |
| Exact Mass | 252.160461 |
The compound is characterized by a relatively high boiling point, indicative of its molecular weight and potential for hydrogen bonding . Its melting point range, while reported with slight variations across sources, generally falls between 155-165°C .
Chemical Structure and Related Properties
The chemical structure of N-Boc-1,6-hexanediamine hydrochloride features a linear hexane chain with two nitrogen atoms at the 1 and 6 positions. The nitrogen at position 1 is protected with a Boc group (tert-butyloxycarbonyl), while the nitrogen at position 6 exists as a primary amine hydrochloride salt. This structure gives the compound specific physicochemical properties that influence its behavior in solution and reactions.
Additional physicochemical parameters include:
| Property | Value |
|---|---|
| PSA (Polar Surface Area) | 64.35000 |
| LogP | 3.92340 |
| Solubility | Soluble in polar organic solvents |
| pH | Information not available |
The LogP value of 3.92340 indicates moderate lipophilicity, suggesting the compound has a balanced distribution between hydrophilic and hydrophobic environments . This property is particularly important when considering the compound's potential applications in biological systems or as an intermediate in pharmaceutical synthesis.
Synthesis Methods
The synthesis of N-Boc-1,6-hexanediamine hydrochloride has been well documented and optimized for high yield and purity. One established method, as described in patent literature, involves the following steps:
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Dissolving 1,6-hexamethylene diamine (58.0 g, 0.5 mol) and triethylamine (14.4 g, 0.1 mol) in 300 ml of dichloromethane (DCM)
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Slowly adding a solution of acid anhydride (21.8 g, 0.1 mol) dissolved in 100 ml of DCM
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Allowing the reaction to proceed at room temperature overnight once the solution becomes turbid
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Filtering the reaction mixture
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Extracting the filtrate with water three times
This method reportedly yields 15.0 g of product with a yield of 73.0% . The resulting compound is described as having good crystallization properties and high purity, making it suitable for use as a standard sample or in biological experiments.
The selective protection of one amine group with the Boc protecting group is strategic, as it allows for differential reactivity of the two amine functionalities in subsequent reactions. This selective protection is particularly valuable in multistep syntheses where sequential modifications are required.
Applications in Research and Industry
N-Boc-1,6-hexanediamine hydrochloride serves various purposes in chemical research and synthesis. Its primary applications include:
Organic Synthesis
In organic synthesis, N-Boc-1,6-hexanediamine hydrochloride functions as a building block for more complex molecules. The protected amine allows for selective reactions at the free amine site without interfering with the Boc-protected amine. This selectivity is crucial in the synthesis of:
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Complex peptides and peptidomimetics
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Pharmaceutical intermediates
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Functionalized polymers
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Bioconjugates for drug delivery systems
Laboratory Research
The compound is recommended specifically for laboratory chemical applications. Documentation explicitly advises against its use in food, drug, pesticide, or biocidal product applications . This limitation underscores its primary role as a research tool rather than a direct ingredient in consumer products.
| Hazard Type | Classification |
|---|---|
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
These classifications translate to the following hazard statements:
Protective Measures
When handling N-Boc-1,6-hexanediamine hydrochloride, appropriate protective measures should be implemented:
| Protective Equipment | Recommendation |
|---|---|
| Eye Protection | Chemical safety goggles or protective eyeglasses (as per OSHA regulations 29 CFR 1910.133 or European Standard EN166) |
| Skin Protection | Protective gloves and appropriate clothing |
| Respiratory Protection | Type N95 (US) or type P1 (EN143) respirator filter |
| General Measures | Work in well-ventilated areas; wash thoroughly after handling |
Precautionary statements for handling include:
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Wash face, hands, and any exposed skin thoroughly after handling
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Avoid breathing dust/fume/gas/mist/vapors/spray
| Storage Parameter | Recommendation |
|---|---|
| Temperature | 2-8°C (refrigerated) |
| Container | Tightly closed in original packaging |
| Environment | Dry, well-ventilated area |
| Incompatible Materials | No specific information available |
The refrigerated storage requirement suggests potential reactivity or degradation at elevated temperatures . This aligns with the compound's nature as a protected amine, as the Boc protecting group can be sensitive to certain conditions, particularly acidic environments and heat.
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